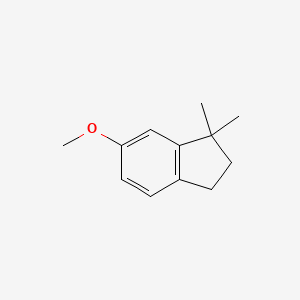
Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is an organic compound that features a benzodioxine ring fused with a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with different functional groups.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxine core but have different substituents.
Uniqueness
Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAKPXLGEPHHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2622163.png)
![2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2622164.png)
![N-[(3-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine](/img/structure/B2622167.png)




![2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2622175.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2622176.png)
![N-(5-chloro-2-methoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2622177.png)
![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2622178.png)
![Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2622180.png)
![N,3-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide](/img/structure/B2622181.png)
